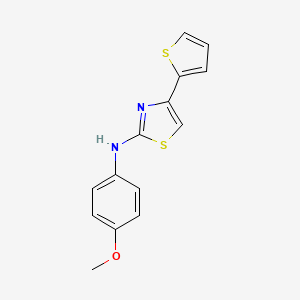

N-(4-methoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

N-(4-methoxyphenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS2/c1-17-11-6-4-10(5-7-11)15-14-16-12(9-19-14)13-3-2-8-18-13/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYKCPZFHOVWLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from various research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 206.26 g/mol. Its structure consists of a thiazole ring substituted with a methoxyphenyl group and a thienyl group at specific positions, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2OS |

| Molecular Weight | 206.26 g/mol |

| Melting Point | 204-207 °C |

| CAS Number | 2104-04-3 |

Anticancer Properties

Research has demonstrated that N-(4-methoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine exhibits significant anticancer properties. A study synthesized a series of thiazole derivatives, including this compound, and evaluated their antiproliferative activity against various human cancer cell lines. The findings indicated that the compound effectively inhibited tubulin polymerization, disrupted microtubule dynamics, and induced cell cycle arrest in the G2/M phase in a concentration-dependent manner .

Key Findings:

- Mechanism of Action: The compound binds to the colchicine site on tubulin, similar to other known tubulin inhibitors.

- Cell Lines Tested: SGC-7901 (gastric cancer), among others.

- Activity Level: Moderate to high antiproliferative activity was observed.

Antimicrobial Activity

In addition to its anticancer effects, N-(4-methoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has shown promising antimicrobial activity. A study involving the synthesis of magnetic nanoparticles functionalized with this thiazole derivative reported effective antibacterial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria .

Antibacterial Results:

- Inhibition Zones: The compound exhibited significant inhibition zones against tested bacterial strains.

- Comparison: Gram-negative bacteria were more susceptible compared to Gram-positive strains.

Structure-Activity Relationships (SAR)

Understanding the SAR of N-(4-methoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is critical for optimizing its biological activities. Modifications at various positions on the thiazole ring have been explored to enhance potency and selectivity.

| Position | Substituent | Effect on Activity |

|---|---|---|

| C-2 | Lipophilic groups | Increased antibacterial activity |

| C-4 | Aromatic substitutions | Enhanced anticancer properties |

Studies indicate that substituents at the C-2 position can significantly affect the compound's interaction with biological targets, influencing both its anticancer and antimicrobial efficacy .

Case Studies

- Tubulin Inhibition Study : A specific analog demonstrated superior potency in inhibiting tubulin polymerization compared to other derivatives in its class .

- Antimicrobial Evaluation : The functionalized magnetic nanoparticles showed enhanced antibacterial activity due to increased surface area and reactivity of the thiazole derivative .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that N-(4-methoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine exhibits significant anticancer activity. A study synthesized various thiazole derivatives and evaluated their antiproliferative effects against human cancer cell lines, including SGC-7901 (gastric cancer). The findings indicated that this compound effectively inhibits tubulin polymerization, disrupts microtubule dynamics, and induces cell cycle arrest at the G2/M phase in a concentration-dependent manner .

Key Findings:

- Mechanism of Action: The compound binds to the colchicine site on tubulin, similar to other known tubulin inhibitors.

- Activity Level: Moderate to high antiproliferative activity was observed across various cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, N-(4-methoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine has shown promising antimicrobial activity. Studies have reported effective antibacterial properties against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. In one study involving magnetic nanoparticles functionalized with this thiazole derivative, significant inhibition zones were observed against tested bacterial strains .

Antibacterial Results:

- Inhibition Zones: The compound exhibited significant inhibition zones against tested bacterial strains.

- Comparison: Gram-negative bacteria were found to be more susceptible compared to Gram-positive strains.

Structure-Activity Relationships (SAR)

Understanding the SAR of N-(4-methoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine is critical for optimizing its biological activities. Modifications at various positions on the thiazole ring have been explored to enhance potency and selectivity.

| Position | Substituent | Effect on Activity |

|---|---|---|

| C-2 | Lipophilic groups | Increased antibacterial activity |

| C-4 | Aromatic substitutions | Enhanced anticancer properties |

Studies indicate that substituents at the C-2 position can significantly affect the compound's interaction with biological targets, influencing both its anticancer and antimicrobial efficacy .

Case Studies

Tubulin Inhibition Study: A specific analog of this compound demonstrated superior potency in inhibiting tubulin polymerization compared to other derivatives in its class. This highlights the potential for developing more effective anticancer agents based on this scaffold.

Antimicrobial Evaluation: The functionalized magnetic nanoparticles showed enhanced antibacterial activity due to increased surface area and reactivity of the thiazole derivative. This suggests a promising avenue for developing novel antibacterial agents .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity :

- Methoxy Groups : Methoxy substitutions (e.g., 10s) enhance antiproliferative activity in tubulin inhibitors, likely due to improved binding to the colchicine site . In contrast, the 4-methoxyphenyl group in MortaparibMild contributes to mortalin/PARP1 binding but requires higher concentrations for efficacy .

- Heteroaromatic Rings : The 2-thienyl group in the target compound may improve metabolic stability or target specificity compared to purely phenyl-substituted analogs (e.g., 10s) .

Biological Target Specificity :

- Tubulin inhibitors (e.g., 10s) typically feature multiple methoxy groups and lack sulfur-rich substituents, whereas Mortalin/PARP1 inhibitors (e.g., MortaparibMild) incorporate triazole or thiophene moieties for protein interaction .

- Antimicrobial analogs (e.g., and ) often include halogenated or nitro-substituted aryl groups, which may disrupt bacterial membranes or enzymes .

Structure-Activity Relationship (SAR) Trends

Table 2: SAR Trends in Thiazol-2-Amine Derivatives

Mechanistic Comparisons

- Tubulin Inhibitors : Compounds like 10s disrupt microtubule dynamics by binding to the colchicine site, inducing G2/M phase arrest . The target compound’s thienyl group may reduce tubulin affinity compared to 10s, shifting its mechanism toward mortalin inhibition.

- Mortalin/PARP1 Inhibitors : MortaparibMild and the target compound likely exploit sulfur-containing groups (thiazole, thiophene) to interact with mortalin’s cysteine residues, reactivating p53 in cancer cells .

- Antimicrobial Agents : Halogenated derivatives () target bacterial enzymes or membrane integrity, a pathway distinct from eukaryotic tubulin or stress proteins .

Q & A

Q. What are the common synthetic routes for N-(4-methoxyphenyl)-4-(2-thienyl)-1,3-thiazol-2-amine, and how are impurities minimized?

The synthesis typically involves cyclization reactions such as the Hantzsch thiazole synthesis. For example, 4-(4-methoxyphenyl)-1,3-thiazol-2-amine derivatives are synthesized by reacting substituted thioureas with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) . Purification methods include column chromatography and recrystallization to minimize impurities. Reaction optimization (e.g., solvent choice, temperature, stoichiometry) is critical for yield improvement .

Q. Which spectroscopic techniques are used to characterize this compound, and what key data confirm its structure?

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) confirm substituents .

- IR Spectroscopy : Absorption bands for C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) validate the thiazole-2-amine core .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with calculated molecular weights (e.g., m/z ~327 for C₁₆H₁₃N₃O₃S derivatives) .

Q. What in vitro biological assays are employed for initial activity screening?

- Antiproliferative assays : Conducted against cancer cell lines (e.g., SGC-7901, MCF-7) using MTT or SRB protocols. IC₅₀ values (e.g., 10.0 µg/mL for SGC-7901) indicate potency .

- Antimicrobial testing : Agar dilution or microbroth dilution methods assess activity against bacterial/fungal strains .

Advanced Research Questions

Q. How does this compound inhibit tubulin polymerization, and how does it compare to colchicine-site binders like CA-4?

The compound binds to the colchicine site on β-tubulin, disrupting microtubule dynamics. Molecular docking reveals interactions with residues such as Cys241 and Lys254, similar to CA-4. However, its methoxyphenyl and thienyl groups may enhance hydrophobic interactions, improving binding affinity . Tubulin polymerization assays (monitored via turbidity) show concentration-dependent inhibition, with IC₅₀ values comparable to CA-4 .

Q. What structure-activity relationship (SAR) trends are observed for derivatives of this compound?

- Methoxy groups : Electron-donating substituents (e.g., 4-methoxyphenyl) enhance solubility and tubulin binding .

- Thienyl vs. phenyl : The 2-thienyl group increases π-π stacking with tubulin’s hydrophobic pockets, boosting antiproliferative activity .

- Substituent position : Para-substitution on the aryl ring optimizes steric and electronic interactions .

Q. How can contradictory bioactivity data between studies be resolved?

Discrepancies in IC₅₀ values (e.g., SGC-7901 vs. MCF-7) arise from:

Q. What crystallographic methods elucidate its 3D structure, and how does conformation impact activity?

Single-crystal X-ray diffraction (e.g., SHELXL refinement) reveals dihedral angles between thiazole and aryl rings (e.g., 9.2–15.3°), affecting molecular planarity and binding to flat protein pockets . Weak intermolecular interactions (C–H⋯π) inform packing behavior and stability .

Q. How can bioactivity be optimized through targeted structural modifications?

- Introducing halogens : Chloro/methoxy groups at the 4-position improve cytotoxicity (e.g., IC₅₀ reduction from 10.0 to 5.36 µg/mL in MCF-7) .

- Hybrid derivatives : Adding morpholine or triazole moieties enhances solubility and target specificity .

Methodological Notes

- References : Key data sourced from peer-reviewed studies on synthesis, SAR, and crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.